molecular formula C25H32N6O5S B13935291 3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide

3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide

Cat. No.: B13935291
M. Wt: 528.6 g/mol
InChI Key: FOLYOWYRTVMSRG-UHFFFAOYSA-N
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Description

3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is notable for its use in various synthetic and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide typically involves multiple steps. One common approach is to start with the tert-butyloxycarbonyl-protected amino acid, which undergoes a series of reactions including coupling, protection, and deprotection steps . The reaction conditions often involve the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized intermediates .

Scientific Research Applications

3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of the Boc-protected amine with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the active amine which can then participate in further chemical reactions. This selective deprotection is crucial for its role in synthetic chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide apart is its specific structure that combines a Boc-protected amine with a triazine ring and a sulfonamide group. This unique combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C25H32N6O5S

Molecular Weight

528.6 g/mol

IUPAC Name

tert-butyl N-[4-[2-[4-[3-(sulfamoylmethyl)anilino]-1,3,5-triazin-2-yl]phenoxy]butyl]carbamate

InChI

InChI=1S/C25H32N6O5S/c1-25(2,3)36-24(32)27-13-6-7-14-35-21-12-5-4-11-20(21)22-28-17-29-23(31-22)30-19-10-8-9-18(15-19)16-37(26,33)34/h4-5,8-12,15,17H,6-7,13-14,16H2,1-3H3,(H,27,32)(H2,26,33,34)(H,28,29,30,31)

InChI Key

FOLYOWYRTVMSRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCOC1=CC=CC=C1C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N

Origin of Product

United States

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